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cyclopentyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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Overview
Description
CYCLOPENTYL 4,7-BIS(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopentyl ring, two chlorophenyl groups, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPENTYL 4,7-BIS(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the condensation of cyclopentanone with 4-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including alkylation and cyclization, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
CYCLOPENTYL 4,7-BIS(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
CYCLOPENTYL 4,7-BIS(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOPENTYL 4,7-BIS(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the cyclopentyl and chlorophenyl groups.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups that exhibit similar chemical reactivity.
Uniqueness
CYCLOPENTYL 4,7-BIS(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its complex structure allows for a wide range of modifications, making it a valuable compound for research and development.
Biological Activity
Cyclopentyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C28H27Cl2NO3, indicating the presence of two chlorine atoms and a complex quinoline structure. The unique arrangement of its functional groups contributes to its biological activity.
Research indicates that this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate GPCR pathways, which are critical in numerous physiological processes including cell signaling and metabolism .
- Kinase Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases involved in cancer progression .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in several studies:
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism is believed to involve the modulation of apoptosis-related proteins and cell cycle regulators.
Anti-inflammatory Properties
This compound has also shown potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and chemokines through the suppression of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving a mouse model of cancer demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Case Study 2 : Another investigation focused on its anti-inflammatory effects in a rat model of arthritis showed reduced swelling and pain scores in treated animals.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Model | Outcome |
---|---|---|---|
Anticancer | Induction of apoptosis | Cancer cell lines | Significant tumor reduction |
Anti-inflammatory | Inhibition of NF-kB signaling | Rat arthritis model | Reduced swelling and pain |
Properties
Molecular Formula |
C28H27Cl2NO3 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
cyclopentyl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H27Cl2NO3/c1-16-25(28(33)34-22-4-2-3-5-22)26(18-8-12-21(30)13-9-18)27-23(31-16)14-19(15-24(27)32)17-6-10-20(29)11-7-17/h6-13,19,22,26,31H,2-5,14-15H2,1H3 |
InChI Key |
LDJJEZPXSWMYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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